molecular formula C18H15N5O B11266621 2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11266621
M. Wt: 317.3 g/mol
InChI Key: JDUXCXOQIQBMFO-UHFFFAOYSA-N
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Description

2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring, followed by the reaction with nitrile oxides to form the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

Uniqueness

What sets 2-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine apart is its unique combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H15N5O/c1-11-6-7-12(2)13(9-11)15-10-16(22-21-15)18-20-17(23-24-18)14-5-3-4-8-19-14/h3-10H,1-2H3,(H,21,22)

InChI Key

JDUXCXOQIQBMFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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